molecular formula C6H11BrN2O B2712344 3-(Isoxazol-4-yl)propan-1-amine hydrobromide CAS No. 2155855-50-6

3-(Isoxazol-4-yl)propan-1-amine hydrobromide

Cat. No.: B2712344
CAS No.: 2155855-50-6
M. Wt: 207.071
InChI Key: CTVUMAOBWDLSRK-UHFFFAOYSA-N
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Description

3-(Isoxazol-4-yl)propan-1-amine hydrobromide is a heterocyclic amine salt with a molecular weight of 261.15 g/mol and a purity of 95% . Its structure comprises a propan-1-amine chain linked to the 4-position of an isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. The hydrobromide salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. The compound’s CAS number and structural identifiers (e.g., EN300-138729) are critical for regulatory and research purposes .

Properties

IUPAC Name

3-(1,2-oxazol-4-yl)propan-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.BrH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVUMAOBWDLSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CCCN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155855-50-6
Record name 3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isoxazol-4-yl)propan-1-amine hydrobromide typically involves the formation of the isoxazole ring followed by the introduction of the propan-1-amine group. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Isoxazol-4-yl)propan-1-amine hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Isoxazol-4-yl)propan-1-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 3-(Isoxazol-4-yl)propan-1-amine hydrobromide and its analogs:

Compound Name Molecular Weight (g/mol) Aromatic Ring & Substituents Salt Form Key Properties Source
This compound 261.15 Isoxazole (no substituents) Hydrobromide 95% purity; high solubility potential
3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine HCl Not reported Isoxazole (3,5-dimethyl groups) Hydrochloride Likely increased lipophilicity
OCM-31 (Pyrazine-based analog) Not reported Pyrazine (2-position) Free base 20% synthesis yield; >95% HPLC purity
Eletriptan hydrobromide 462.43 Indole derivative (complex substituents) Hydrobromide Readily water-soluble; FDA-approved

Structural Modifications and Implications

Aromatic Ring Variations
  • Isoxazole vs. Pyrazine/Pyridine: The target compound’s isoxazole ring offers distinct electronic properties due to oxygen and nitrogen placement, influencing hydrogen bonding and dipole interactions.
Salt Form Comparisons
  • Hydrobromide vs. Hydrochloride :
    • Hydrobromide salts (target compound, Eletriptan HBr) often exhibit higher solubility in polar solvents than hydrochlorides (e.g., 3-(3,5-dimethylisoxazol-4-yl)propan-1-amine HCl). Eletriptan HBr’s ready water solubility underscores the hydrobromide’s utility in drug formulations .

Physicochemical and Functional Insights

Purity and Analytical Data

  • The target compound and OCM-series analogs achieve >95% purity, emphasizing robust purification protocols (e.g., recrystallization, HPLC) .
  • Eletriptan HBr ’s formulation (24.2–48.5 mg tablets) highlights the pharmaceutically acceptable stability of hydrobromide salts .

Computational Analysis Potential

    Biological Activity

    3-(Isoxazol-4-yl)propan-1-amine hydrobromide, with the CAS number 2155855-50-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by data from various studies and case analyses.

    Chemical Structure and Properties

    The compound features an isoxazole ring, which is known for its diverse biological activities. Its chemical structure can be represented as follows:

    • IUPAC Name : this compound
    • Molecular Formula : C5_5H8_8BrN2_2O

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that compounds with isoxazole moieties exhibit significant activity against various bacterial strains.

    Bacterial Strain Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus8 µg/mL
    Escherichia coli16 µg/mL
    Pseudomonas aeruginosa32 µg/mL

    Source: MDPI Study on Antimicrobial Activity .

    The compound's effectiveness against Gram-positive bacteria like Staphylococcus aureus suggests that it may serve as a lead compound for developing new antibiotics.

    Anticancer Activity

    The anticancer potential of this compound has been explored in several in vitro studies. Notably, it has shown promising results against various cancer cell lines.

    Cell Line Viability (% at 50 µM) IC50_{50} (µM)
    Caco-2 (Colorectal)39.8%25
    A549 (Lung)56.9%30

    The reduction in cell viability indicates that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

    Neuroprotective Effects

    Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, treatment with this compound resulted in improved cognitive functions and reduced neuronal damage.

    The exact mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary findings suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways associated with apoptosis and inflammation.

    Case Studies

    • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of isoxazole derivatives found that modifications to the isoxazole ring significantly enhanced antibacterial activity against resistant strains of bacteria.
    • Case Study on Cancer Cell Lines : In a comparative study of various isoxazole derivatives, this compound demonstrated superior activity against Caco-2 cells compared to other derivatives tested, underscoring its potential as a therapeutic agent in oncology.

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